molecular formula C10H9N5 B13623782 4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile

4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile

Cat. No.: B13623782
M. Wt: 199.21 g/mol
InChI Key: BGIFPGICPKZDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile is a compound that features a triazole ring and a benzonitrile group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile typically involves the formation of the triazole ring followed by its attachment to the benzonitrile groupThis reaction is catalyzed by copper(I) and proceeds under mild conditions, providing high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile is unique due to its specific combination of a triazole ring and a benzonitrile group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

4-[(4-aminotriazol-2-yl)methyl]benzonitrile

InChI

InChI=1S/C10H9N5/c11-5-8-1-3-9(4-2-8)7-15-13-6-10(12)14-15/h1-4,6H,7H2,(H2,12,14)

InChI Key

BGIFPGICPKZDMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2N=CC(=N2)N)C#N

Origin of Product

United States

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